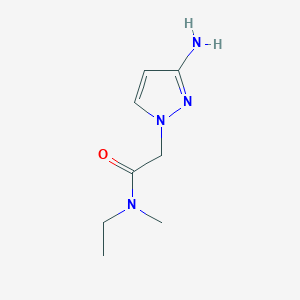![molecular formula C15H30N2 B13628028 (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes. For example, one method includes the use of diisopropylamine, hydrochloric acid, acetonedicarboxylic acid, and sodium acetate in a series of reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride in diethyl ether for the formation of hydrochlorides , and isocyanide insertion reactions for the synthesis of derivatives .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives .
Scientific Research Applications
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine involves its interaction with specific molecular targets and pathways. For instance, it acts on serotonin (5-HT) receptors, which are significant monoamine neurotransmitters involved in various physiological activities . The compound’s structure allows it to influence biological behaviors such as movement and reproduction in nematodes .
Comparison with Similar Compounds
Similar Compounds
Tropine: Also known as 8-azabicyclo[3.2.1]octan-3-ol, this compound shares a similar bicyclic structure.
Cocaethylene: Known as 8-azabicyclo[3.2.1]octane-2-carboxylic acid, this compound is another member of the tropane alkaloid family.
Uniqueness
What sets (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine apart from similar compounds is its specific substitution pattern and its significant nematicidal activity. This makes it a valuable compound for both scientific research and practical applications in various fields.
Properties
Molecular Formula |
C15H30N2 |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C15H30N2/c1-3-8-17(9-4-2)10-7-13-11-14-5-6-15(12-13)16-14/h13-16H,3-12H2,1-2H3 |
InChI Key |
IKOIBEWXQQPNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


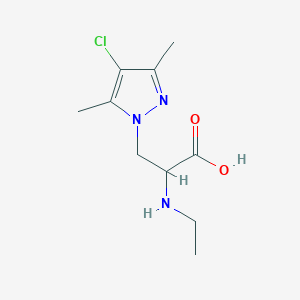
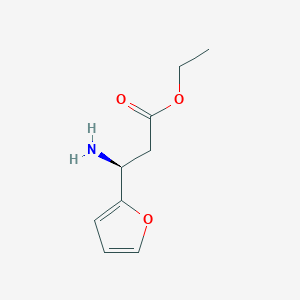
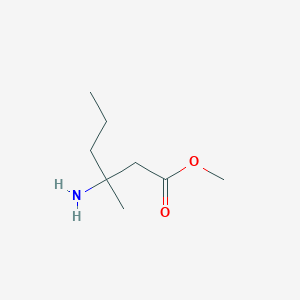
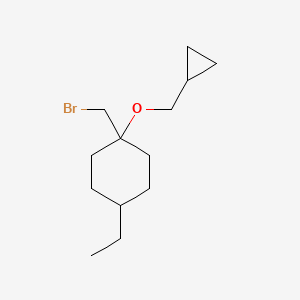
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)

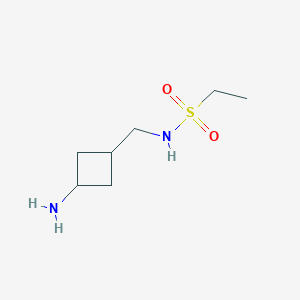
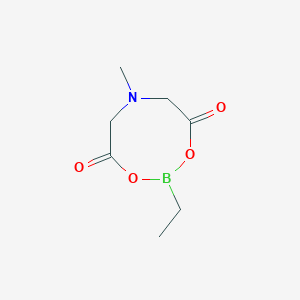
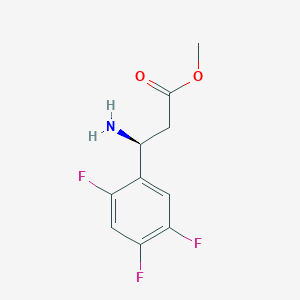

![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)

